Home > Products > Screening Compounds P133910 > (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline
(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline - 1932325-23-9

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline

Catalog Number: EVT-2921207
CAS Number: 1932325-23-9
Molecular Formula: C11H21N
Molecular Weight: 167.296
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the isoquinoline class of alkaloids, which are known for their diverse biological activities. Isoquinolines are derived from the benzylisoquinoline alkaloids and often exhibit pharmacological properties that make them of interest in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving simpler precursors. Its specific stereochemistry contributes to its potential biological activity and applications in medicinal chemistry.

Classification
  • Chemical Class: Isoquinoline
  • IUPAC Name: (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline
  • Molecular Formula: C15H22N
  • Molecular Weight: 218.34 g/mol
Synthesis Analysis

Methods

The synthesis of (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline typically involves multi-step organic reactions. Common methods for synthesizing isoquinolines include:

  1. Cyclization Reactions: These reactions convert linear precursors into cyclic structures through ring closure.
  2. Reduction Reactions: These are used to convert carbonyl groups into alcohols or to saturate double bonds in the precursor materials.

Technical Details

The synthesis may start with a substituted phenyl compound that undergoes a series of reactions involving:

  • Alkylation: Introducing methyl groups at specific positions.
  • Hydrogenation: Reducing double bonds to form the saturated isoquinoline structure.
  • Rearrangement: Adjusting the stereochemistry to achieve the desired optical activity.
Molecular Structure Analysis

Structure

The molecular structure of (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline features a bicyclic framework with eight chiral centers. The stereochemistry is critical for its biological activity.

Data

  • InChI Key: [Specific InChI key for identification]
  • CAS Registry Number: [Specific CAS for tracking]

The structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline can participate in various chemical reactions:

  1. Oxidation: Introduction of functional groups such as hydroxyl or carbonyl groups.
  2. Reduction: Conversion of double bonds or carbonyls into alcohols.
  3. Substitution: Replacement of hydrogen atoms with different functional groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)

These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Mechanism of Action

The mechanism of action for (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline involves its interaction with biological targets such as enzymes and receptors. The specific pathways can vary based on the target and the biological system being studied.

Data suggest that isoquinolines may modulate neurotransmitter systems or exhibit anti-inflammatory properties through receptor binding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited aqueous solubility.

Chemical Properties

  • Stability: Generally stable under standard conditions but may be sensitive to light and air.

Relevant data includes melting point and boiling point which can be determined experimentally or sourced from databases.

Applications

Scientific Uses

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its structural similarity to known bioactive compounds.
  2. Biological Studies: Used in studies exploring neurotransmitter modulation and neuroprotection.
  3. Synthetic Chemistry: Serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Introduction to the (4aR,8aS)-5,5-Dimethyl-2,3,4,4a,6,7,8,8a-Octahydro-1H-Isoquinoline Scaffold in Medicinal Chemistry

Historical Context and Emergence in Alkaloid-Inspired Drug Discovery

The octahydro-1H-isoquinoline scaffold represents a privileged structure in medicinal chemistry, emerging from decades of research into biologically active alkaloid frameworks. This structurally constrained bicyclic system features a bridgehead nitrogen atom that facilitates diverse molecular interactions with biological targets, making it particularly valuable for central nervous system (CNS) and metabolic disorder therapeutics. The scaffold's development stems from natural product inspirations, where partially saturated isoquinoline motifs appear in numerous plant-derived alkaloids with documented bioactivities. The strategic incorporation of alkyl substituents at the 5-position, exemplified by the 5,5-dimethyl variant, significantly enhances both metabolic stability and three-dimensional character compared to simpler tetrahydoisoquinoline precursors [1] [5].

Pharmaceutical interest in this scaffold intensified following seminal work on structurally related Nrf2 activators, where octahydroisoquinoline derivatives demonstrated remarkable efficacy in modulating oxidative stress pathways. The 5,5-dimethyl substitution pattern specifically addresses limitations observed in earlier generations of unsaturated analogs, which exhibited metabolic vulnerabilities and reduced bioavailability. By saturating the ring system and introducing gem-dimethyl groups, medicinal chemists achieved improved pharmacokinetic profiles while retaining the core pharmacophore elements necessary for target engagement. This evolution exemplifies the transition from natural product inspiration to rationally optimized synthetic therapeutics, where scaffold rigidity and steric control enable precise biological targeting [1] [6].

Recent patent literature reveals expanding therapeutic applications for this scaffold beyond its initial neurological indications. The WO2018125880A1 and AU2017387070B2 patents specifically claim octahydroisoquinoline derivatives as potent Nrf2 activators for treating neurodegenerative conditions (including Alzheimer's and Parkinson's diseases), hemoglobinopathies (sickle cell anemia and beta-thalassemia), autoimmune disorders (multiple sclerosis), and fibrotic conditions. The structural versatility of the scaffold allows for strategic modifications at multiple positions, enabling medicinal chemists to fine-tune properties like solubility, membrane permeability, and target selectivity while maintaining the core stereochemical integrity essential for bioactivity [1] [5].

Role of Stereochemical Configurations in Bioactivity: 4aR,8aS Diastereomeric Significance

The (4aR,8aS) absolute stereochemistry represents the thermodynamically favored and biologically superior configuration of the octahydroisoquinoline scaffold, imparting distinct three-dimensional positioning of functional groups critical for target engagement. Stereochemical control at the 4a and 8a ring fusion positions creates a rigid conformational landscape that dictates molecular recognition properties. The trans-ring fusion in the (4aR,8aS) isomer positions the nitrogen lone pair and C1 hydrogen in equatorial orientations, maximizing accessibility for interactions with biological targets [1] [6].

Table 1: Stereochemical and Structural Comparison of Octahydroisoquinoline Derivatives

Compound NameMolecular FormulaStereochemistryKey Structural FeaturesReported Bioactivities
(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolineC₁₁H₂₁N4aR,8aSGem-dimethyl at C5, trans-decalin analogNrf2 activation, neuroprotection
(4aR,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochlorideC₉H₁₆ClF₂N4aR,8aSDifluoro substitution at C5, hydrochloride saltNot specified (structural analog) [2]
2-((4aS,8R,8aR)-4a,8-dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-olC₁₅H₂₆O4aS,8R,8aRTerpenoid fusion, tertiary alcoholNot specified (structural analog) [3] [4]
4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydro-naphthaleneC₁₂H₂₀UndefinedDecalin core without nitrogenReference compound [6]

Pharmacological studies demonstrate that the (4aR,8aS) configuration consistently outperforms other stereoisomers in both binding affinity and functional activity across multiple target classes. For Nrf2 activation, this stereoisomer shows >10-fold greater potency than its (4aS,8aR) counterpart in electrophile response element (EpRE) luciferase reporter assays. This dramatic difference stems from optimal presentation of the electron-rich nitrogen and adjacent carbon centers to Keap1 cysteine residues, facilitating disruption of the Keap1-Nrf2 complex and subsequent translocation of Nrf2 to the nucleus. The gem-dimethyl substituents at C5 further enhance this interaction by inducing a slight puckering distortion that projects the C4a hydrogen toward the binding interface, creating complementary van der Waals contacts [1].

The significance of stereochemical purity extends beyond target affinity to encompass ADME (Absorption, Distribution, Metabolism, Excretion) properties. The (4aR,8aS) isomer demonstrates superior metabolic stability in human liver microsome assays, with approximately 40% longer half-life compared to diastereomeric mixtures. This enhancement stems from the stereoelectronically favored orientation of the dimethyl groups, which sterically blocks cytochrome P450 access to oxidation-prone positions on the saturated ring system. Consequently, pharmaceutical development of this scaffold mandates rigorous stereochemical control throughout synthesis and purification to ensure optimal pharmacokinetic and pharmacodynamic profiles [1] [6].

Table 2: Synthetic Approaches to (4aR,8aS)-5,5-Dimethyl-Octahydroisoquinoline Derivatives

Synthetic StrategyKey StepsStereochemical ControlYield RangeAdvantages/Limitations
Chiral Pool ApproachModification of terpenoid precursors (e.g., pulegone)Inherited from natural chiral terpenoids15-25%Limited scaffold diversity, expensive starting materials
Asymmetric HydrogenationCatalytic hydrogenation of tetrahydroisoquinoline precursorsChiral catalysts (Ru-BINAP complexes)60-85%High ee achievable, requires specialized catalysts
Diastereoselective CyclizationRing-closing metathesis or Pictet-Spengler-type reactionsChiral auxiliaries controlling fusion stereochemistry40-75%Versatile but requires auxiliary removal step
Enzymatic ResolutionKinetic resolution of racemates using lipases or esterasesBiocatalytic differentiation of enantiomers30-50%Sustainable but maximum 50% yield per cycle
Crystallization-Induced Asymmetric TransformationDiastereomeric salt formation with chiral acids (tartrate, dibenzoyl-tartrate)Preferential crystallization of one diastereomer70-95%Industrially scalable, high purity achievable [1]

Synthetic access to enantiomerically pure (4aR,8aS) material presents significant challenges that have driven innovation in asymmetric catalysis and resolution technologies. The most efficient routes employ one of three strategies: chiral pool synthesis starting from terpenoid precursors like (+)-pulegone, asymmetric hydrogenation of tetrahydroisoquinoline precursors using Ru-BINAP catalysts, or diastereoselective cyclization controlled by chiral auxiliaries. Recent advances have demonstrated the particular effectiveness of crystallization-induced asymmetric transformation (CIAT) techniques, where racemic mixtures undergo in situ equilibration in the presence of chiral resolving agents like dibenzoyl tartaric acid, yielding the desired (4aR,8aS) isomer in >98% ee and >75% isolated yield [1] [6].

The pharmaceutical relevance of this stereochemical configuration extends beyond the specific 5,5-dimethyl derivative to encompass structurally modified variants. For instance, the 5,5-difluoro analog ((4aR,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochloride, CAS#2470280-45-4) maintains the same ring fusion stereochemistry while introducing electronegative substituents that dramatically alter electronic distribution and hydrogen bonding capacity. Such strategic modifications demonstrate how the (4aR,8aS) scaffold serves as a versatile platform for structure-activity relationship exploration across diverse therapeutic areas [2].

Properties

CAS Number

1932325-23-9

Product Name

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline

IUPAC Name

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline

Molecular Formula

C11H21N

Molecular Weight

167.296

InChI

InChI=1S/C11H21N/c1-11(2)6-3-4-9-8-12-7-5-10(9)11/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

JNHARZXWGWTSDT-NXEZZACHSA-N

SMILES

CC1(CCCC2C1CCNC2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.